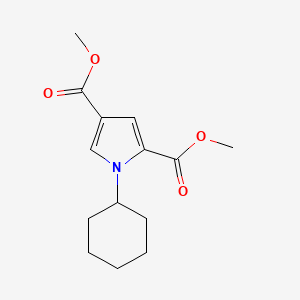

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 919989-53-0

Cat. No.: VC16931790

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919989-53-0 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |

| Standard InChI Key | RMDWQANWOHXZER-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrrole-2,4-dicarboxylate family, distinguished by its substitution pattern:

-

Pyrrole core: A five-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

Two methoxycarbonyl (-COOCH₃) groups at positions 2 and 4.

-

A cyclohexyl group (-C₆H₁₁) at position 1, conferring steric bulk and lipophilicity.

-

The molecular formula is C₁₄H₁₉NO₄, with a calculated molecular weight of 265.31 g/mol (extrapolated from dimethyl pyrrole-2,4-dicarboxylate derivatives) .

Spectroscopic and Computational Data

While experimental NMR or IR spectra for this compound are unavailable, analogs such as dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS 2818-07-7) provide reference points :

-

¹H NMR: Peaks for pyrrole protons typically appear between δ 6.5–7.5 ppm, with methyl ester groups near δ 3.6–3.8 ppm.

-

¹³C NMR: Carbonyl carbons resonate around δ 160–165 ppm, while aromatic carbons fall within δ 110–130 ppm .

The cyclohexyl group is expected to introduce distinct signals:

-

Cyclohexyl protons: δ 1.0–2.5 ppm (multiplet).

-

Cyclohexyl carbons: δ 20–35 ppm (CH₂) and δ 40–50 ppm (quaternary C) .

Synthetic Methodologies

General Synthesis of Pyrrole Dicarboxylates

The synthesis of dimethyl 1-substituted pyrrole-2,4-dicarboxylates typically follows a multi-step protocol:

-

Pyrrole Ring Formation:

-

Functionalization at Position 1:

-

Esterification:

Case Study: Synthesis of Lycogarubin C Analogs

A recent study demonstrated the synthesis of dimethyl 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate (lycogarubin C) via:

-

Condensation of indole-3-carboxaldehyde with hydantoin.

-

Alkaline hydrolysis followed by methyl esterification using methyl iodide and DBU .

Adapting this methodology, the cyclohexyl variant could be synthesized by substituting indole derivatives with cyclohexylamine precursors during the alkylation step .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester functionalities. Limited solubility in water (estimated logP ≈ 2.5) .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, yielding the dicarboxylic acid.

Thermal Behavior

-

Melting Point: Analogous compounds (e.g., dimethyl 1H-pyrrole-2,4-dicarboxylate) exhibit melting points between 146–235°C . The cyclohexyl group may lower the melting point due to reduced crystallinity.

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods for cyclohexyl introduction without side reactions.

-

Biological Screening: Prioritizing in vitro assays against cancer cell lines and microbial pathogens.

-

Computational Modeling: DFT studies to predict binding affinities with biological targets (e.g., kinases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume